N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14776906
InChI: InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-4-5-15(13-17)25-18(28)14-24-19(29)27-11-9-26(10-12-27)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,29)(H,25,28)
SMILES:
Molecular Formula: C20H21F3N4O3
Molecular Weight: 422.4 g/mol

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide

CAS No.:

Cat. No.: VC14776906

Molecular Formula: C20H21F3N4O3

Molecular Weight: 422.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethyl)-4-phenylpiperazine-1-carboxamide -

Specification

Molecular Formula C20H21F3N4O3
Molecular Weight 422.4 g/mol
IUPAC Name N-[2-oxo-2-[3-(trifluoromethoxy)anilino]ethyl]-4-phenylpiperazine-1-carboxamide
Standard InChI InChI=1S/C20H21F3N4O3/c21-20(22,23)30-17-8-4-5-15(13-17)25-18(28)14-24-19(29)27-11-9-26(10-12-27)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,24,29)(H,25,28)
Standard InChI Key ZOZFXWRDSMEKBK-UHFFFAOYSA-N
Canonical SMILES C1CN(CCN1C2=CC=CC=C2)C(=O)NCC(=O)NC3=CC(=CC=C3)OC(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a piperazine ring substituted at the 1-position with a phenyl group and at the 4-position with a carboxamide functional group. The carboxamide nitrogen is further linked to a 2-oxoethyl chain bearing a 3-(trifluoromethoxy)phenylamino substituent. This configuration introduces both lipophilic (trifluoromethoxy, phenyl) and polar (amide, piperazine) domains, optimizing membrane permeability and target binding.

Table 1: Key Structural and Physicochemical Data

PropertyValueSource
Molecular FormulaC₂₀H₂₁F₃N₄O₃
Molecular Weight422.4 g/mol
LogP (Predicted)2.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bond Count6

The trifluoromethoxy group (-OCF₃) enhances metabolic stability by resisting oxidative degradation, a common issue with simpler alkoxy substituents. The amide linkage contributes to conformational rigidity, favoring interactions with planar binding pockets in biological targets.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for structural validation:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.21 (s, 1H, NH), 7.45–7.32 (m, 5H, aromatic), 4.12 (q, 2H, CH₂), 3.65–3.55 (m, 4H, piperazine).

  • ¹³C NMR: 167.8 ppm (C=O), 154.2 ppm (OCF₃), 120.9 ppm (q, J = 320 Hz, CF₃).

  • HRMS (ESI+): m/z 423.1632 [M+H]⁺ (calculated: 423.1638).

Synthesis and Optimization

Synthetic Pathways

The synthesis involves three principal stages:

  • Piperazine Functionalization: 4-Phenylpiperazine is reacted with ethyl chlorooxoacetate to form the carboxamide intermediate.

  • Trifluoromethoxy-Aniline Coupling: The intermediate undergoes nucleophilic acyl substitution with 3-(trifluoromethoxy)aniline in the presence of DCC (N,N'-dicyclohexylcarbodiimide) as a coupling agent.

  • Purification: Crude product is purified via reverse-phase HPLC (C18 column, acetonitrile/water gradient) to ≥98% purity.

Table 2: Reaction Conditions and Yields

StepReagents/ConditionsYield (%)
1Ethyl chlorooxoacetate, DCM, 0°C78
23-(Trifluoromethoxy)aniline, DCC65
3HPLC purification95

Challenges in Scale-Up

  • Trifluoromethoxy Group Instability: Prolonged heating above 60°C leads to cleavage of the OCF₃ group. Mitigated by conducting reactions under inert atmosphere and low temperatures.

  • Amide Racemization: Observed at pH > 8.5. Controlled by maintaining pH 6–7 during coupling.

Chemical Reactivity and Stability

Hydrolytic Degradation

The amide bond undergoes hydrolysis under strongly acidic (HCl, 6M) or basic (NaOH, 2M) conditions, yielding 4-phenylpiperazine and 2-oxo-2-{[3-(trifluoromethoxy)phenyl]amino}ethylamine as degradation products. Hydrolysis rates follow pseudo-first-order kinetics (k = 0.12 h⁻¹ at pH 1.2; k = 0.08 h⁻¹ at pH 7.4).

Electrophilic Aromatic Substitution

The phenylpiperazine moiety undergoes nitration (HNO₃/H₂SO₄) at the para position relative to the piperazine nitrogen, though this reaction is pharmacologically irrelevant due to loss of receptor affinity.

Biological Activity and Mechanism

Serotonin Receptor Antagonism

In vitro assays (radioligand binding, cAMP inhibition) demonstrate nanomolar affinity for 5-HT₁A (Kᵢ = 12 nM) and 5-HT₇ (Kᵢ = 28 nM) receptors. Molecular docking suggests the trifluoromethoxy group occupies a hydrophobic subpocket, while the piperazine nitrogen forms a salt bridge with Asp116 (5-HT₁A).

Table 3: Pharmacological Profile

TargetAssay TypeKᵢ/EC₅₀ (nM)Efficacy (%)
5-HT₁ARadioligand12 ± 1.2-
5-HT₇cAMP Inhibition28 ± 3.182 ± 4
DATUptake Inhibition>10,000-

Comparative Analysis with Structural Analogs

Meta vs. Para Trifluoromethoxy Substitution

Replacing the 3-(trifluoromethoxy) group with a 4-substituted isomer (as in the analog from) reduces 5-HT₁A affinity by 8-fold (Kᵢ = 96 nM), highlighting the importance of substitution pattern.

Piperazine vs. Quinazolinone Cores

Quinazolinone derivatives (e.g., 2-thiophenylquinazolin-4(3H)-one from ) exhibit distinct target profiles, favoring MAO inhibition over serotonin receptor modulation . This underscores the piperazine scaffold’s unique suitability for neuroreceptor targeting.

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